molecular formula C31H45N3O B122496 N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea CAS No. 145131-39-1

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea

Cat. No. B122496
M. Wt: 475.7 g/mol
InChI Key: RWYJLSJUTLZODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea, commonly known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a multi-kinase inhibitor that has been shown to have potent anti-tumor activity in preclinical studies.

Mechanism Of Action

BAY 43-9006 is a multi-kinase inhibitor that targets several signaling pathways involved in cancer cell growth and proliferation. It inhibits the RAF/MEK/ERK pathway, which is involved in cell proliferation and survival. It also inhibits the VEGF pathway, which is involved in angiogenesis, and the PDGF pathway, which is involved in tumor cell migration and invasion. By targeting these pathways, BAY 43-9006 has been shown to inhibit tumor growth and improve patient outcomes.

Biochemical And Physiological Effects

BAY 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. BAY 43-9006 has also been shown to have anti-inflammatory effects and to modulate the immune response. In clinical studies, BAY 43-9006 has been shown to improve patient outcomes in several cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Advantages And Limitations For Lab Experiments

BAY 43-9006 has several advantages for lab experiments. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. BAY 43-9006 is also readily available for purchase from several chemical suppliers. However, BAY 43-9006 has several limitations for lab experiments. It is a potent inhibitor of several signaling pathways, which may lead to off-target effects. BAY 43-9006 is also a relatively large molecule, which may limit its ability to penetrate cell membranes and reach its target.

Future Directions

There are several future directions for the study of BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006 and other targeted therapies. Another area of interest is the development of biomarkers that can predict patient response to BAY 43-9006. Additionally, there is interest in the development of new multi-kinase inhibitors that are more selective and have fewer off-target effects than BAY 43-9006. Finally, there is interest in the development of new formulations of BAY 43-9006 that may improve its pharmacokinetic properties and increase its efficacy.

Synthesis Methods

The synthesis of BAY 43-9006 involves a multistep process that begins with the reaction of 2,6-diisopropylaniline with 1-bromo-3-chloropropane in the presence of a base. The resulting product is then reacted with 1-methyl-1H-indole-3-carboxaldehyde to form the key intermediate. This intermediate is then reacted with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide to form the final product, BAY 43-9006.

Scientific Research Applications

BAY 43-9006 has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to have potent inhibitory effects on several signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK pathway, the VEGF pathway, and the PDGF pathway. BAY 43-9006 has been tested in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma, and has shown promising results in improving patient outcomes.

properties

CAS RN

145131-39-1

Product Name

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea

Molecular Formula

C31H45N3O

Molecular Weight

475.7 g/mol

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)nonyl]urea

InChI

InChI=1S/C31H45N3O/c1-7-8-9-10-11-15-24(28-21-34(6)29-19-13-12-16-27(28)29)20-32-31(35)33-30-25(22(2)3)17-14-18-26(30)23(4)5/h12-14,16-19,21-24H,7-11,15,20H2,1-6H3,(H2,32,33,35)

InChI Key

RWYJLSJUTLZODA-UHFFFAOYSA-N

SMILES

CCCCCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C

Canonical SMILES

CCCCCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C

synonyms

3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)nonyl]urea

Origin of Product

United States

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